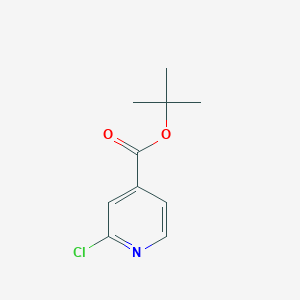
Tert-butyl 2-chloropyridine-4-carboxylate
Cat. No. B1332952
Key on ui cas rn:
295349-62-1
M. Wt: 213.66 g/mol
InChI Key: FPUSSPQEUANTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09260411B2
Procedure details


A 1-L jacketed 3-neck round bottom flask equipped with overhead stirrer, N2-inlet vented to the atmosphere and thermocouple was charged with 2-chloroisonicotinic acid (78.0 g, 495 mmol), di-tert-t-butyl dicarbonate (230.1 g, 1054 mmol), and 1-methyl-2-pyrrolidinone (179.3 g). A solution of 4-dimethylamino pyridine (11.61 g, 95 mmol) dissolved in 1-methyl-2-pyrrolidinone (60.0 g) was charged to the mixture and the temperature was adjusted to 25±10° C. The reaction was quenched after stirring for about 17 hours by the addition of an ice-cold solution of sodium chloride (30.0 g) and monobasic potassium phosphate (30.2 g) in water (320.7 g). Methyl tert-butyl ether (278 g) was added, and the mixture was stirred and allowed to settle. The layers were separated. The organic phase was washed three times with water (˜230-240 g each) then diluted with toluene (239 g) and distilled under vacuum to a red oil (150.8 g, KF 29.9 ppm H2O). 1H NMR (400 MHz, CDCl3) δ ppm 1.60 (s, 9H) 7.69-7.72 (m, 1H) 7.79-7.81 (m, 1H) 8.49 (dd, J=5.08, 0.69 Hz, 1H).

[Compound]
Name
di-tert-t-butyl dicarbonate
Quantity
230.1 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6]>CN(C)C1C=CN=CC=1.CN1CCCC1=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([O:7][C:4]([CH3:8])([CH3:5])[CH3:3])=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
78 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=CN1
|
[Compound]
|
Name
|
di-tert-t-butyl dicarbonate
|
|
Quantity
|
230.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
179.3 g
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
11.61 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for about 17 hours by the addition of an ice-cold solution of sodium chloride (30.0 g) and monobasic potassium phosphate (30.2 g) in water (320.7 g)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1-L jacketed 3-neck round bottom flask equipped with overhead stirrer, N2-inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged to the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was adjusted to 25±10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methyl tert-butyl ether (278 g) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed three times with water (˜230-240 g each)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then diluted with toluene (239 g)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under vacuum to a red oil (150.8 g, KF 29.9 ppm H2O)
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C(=O)OC(C)(C)C)C=CN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
